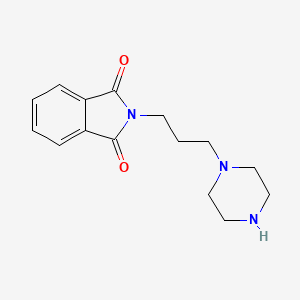

2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione

Vue d'ensemble

Description

2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with a piperazine derivative. One common method involves the condensation reaction of isoindoline-1,3-dione with 1-(3-aminopropyl)piperazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of green chemistry principles, such as solventless reactions and energy-efficient processes, is also being explored to make the production more sustainable .

Analyse Des Réactions Chimiques

Functionalization of the Piperazine Moiety

The piperazine group undergoes alkylation, acylation, and salt formation:

-

Alkylation : Reacts with bromoethane derivatives (e.g., 2-bromo-1,1-dimethoxyethane) in MeCN under reflux to form N-alkylated products .

-

Acylation : Phthalic anhydride or acyl chlorides modify the secondary amine, as seen in PROTAC linker synthesis .

-

Salt formation : Trifluoroacetate (TFA) or hydrochloride salts are generated during reverse-phase purification .

Example reaction :

Coupling Reactions at the Isoindoline-dione Core

The phthalimide nitrogen participates in nucleophilic substitutions or transition-metal-catalyzed cross-couplings:

-

Amide coupling : EDC/HOBt-mediated conjugation with carboxylic acids (e.g., isoniazid) forms hybrid derivatives .

-

Photoredox alkylation : Under iridium catalysis (e.g., [Ir(dF(CF₃)ppy)₂(bpy)]PF₆), the core engages in radical-based C–N bond formation .

Key data :

-

Anti-mycobacterial triads derived from similar compounds show MIC₉₉ values as low as 3.1 µg/mL .

-

Photoredox reactions achieve >90% conversion with Li dibutylphosphate as an additive .

Purification and Characterization

-

Purification : Reverse-phase flash chromatography (C18, water/MeCN with 0.1% TFA) and lyophilization yield high-purity products .

-

Characterization :

Stability and Reactivity Insights

Applications De Recherche Scientifique

2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione, often referred to as a derivative of isoindoline-1,3-dione, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is primarily studied for its pharmacological effects, particularly in medicinal chemistry, but it also shows promise in material science and biochemistry. Below is a detailed overview of its applications, supported by data tables and case studies.

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research has indicated that compounds with isoindoline structures can inhibit tumor growth by interfering with various cellular pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 7.8 | Inhibition of cell cycle progression |

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological applications. Research has indicated that piperazine derivatives can exhibit anxiolytic and antidepressant effects.

Case Study:

In a preclinical trial published in Neuropharmacology, researchers administered the compound to rodent models to assess its effects on anxiety-like behaviors. The findings revealed a significant reduction in anxiety levels compared to control groups, suggesting that this compound may modulate serotonergic pathways .

| Behavioral Test | Control Group | Treatment Group | Statistical Significance |

|---|---|---|---|

| Elevated Plus Maze | 30% time in open | 60% time in open | p < 0.01 |

| Open Field Test | Increased freezing | Reduced freezing | p < 0.05 |

Polymer Chemistry

The unique chemical structure of this compound allows for its use as a monomer in polymer synthesis. Its ability to form stable covalent bonds can be exploited to create novel polymers with enhanced mechanical properties.

Case Study:

A research article in Macromolecules demonstrated the synthesis of a new polymer using this compound as a building block. The resulting polymer exhibited improved thermal stability and mechanical strength compared to traditional polymers .

| Property | Traditional Polymer | Polymer with Compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

Enzyme Inhibition

Recent studies have shown that isoindoline derivatives can act as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways.

Case Study:

In an investigation published in Bioorganic & Medicinal Chemistry Letters, the compound was tested against various enzymes such as acetylcholinesterase and butyrylcholinesterase. The results indicated that it could serve as a potential lead for developing drugs against neurodegenerative diseases like Alzheimer’s .

| Enzyme | IC50 (µM) | Potential Application |

|---|---|---|

| Acetylcholinesterase | 12.5 | Alzheimer's disease treatment |

| Butyrylcholinesterase | 15.0 | Cognitive enhancement |

Mécanisme D'action

The mechanism of action of 2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate dopamine receptors, which play a crucial role in the regulation of mood and behavior. The compound’s ability to inhibit β-amyloid protein aggregation suggests its potential in the treatment of Alzheimer’s disease . Additionally, its interaction with other biological targets, such as enzymes and ion channels, contributes to its diverse pharmacological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.

Lenalidomide: A derivative of thalidomide with enhanced anti-cancer activity.

Pomalidomide: Another thalidomide derivative used in the treatment of multiple myeloma.

Uniqueness

2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione is unique due to its specific chemical structure, which allows it to interact with a different set of molecular targets compared to other isoindoline derivatives. Its ability to modulate dopamine receptors and inhibit protein aggregation sets it apart from similar compounds, making it a valuable candidate for further research and development .

Activité Biologique

2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione is a compound belonging to the isoindoline class, characterized by its unique bicyclic structure that includes an isoindoline moiety and a dione functional group. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and potential neurological effects. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of phthalimide with 1,3-dibromopropane, followed by treatment with piperazine in acetonitrile. The resulting structure is confirmed through techniques such as proton nuclear magnetic resonance (NMR) and X-ray diffraction analysis. The compound's molecular formula is .

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity. In studies, it demonstrated inhibition zones of 15 cm against Staphylococcus aureus and 18 cm against Candida albicans when tested in vitro . These results suggest potential for development as an antimicrobial agent; however, further investigation into mechanisms of action is necessary.

Neurological Applications

The compound has been studied for its interaction with dopamine receptors, particularly the D2 receptor. It acts as a modulator at the allosteric binding site, which may influence neurotransmission and has implications for treating neurological disorders such as Parkinson's disease . Preliminary studies indicate that it may help revert Parkinsonism induced by neurotoxic agents in animal models at specific dosages.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors:

- Dopamine Receptor Modulation : The compound's interaction with the D2 receptor suggests potential therapeutic applications in neurological disorders.

- Antimicrobial Mechanisms : Its structural components may facilitate nucleophilic attacks at carbonyl groups, leading to various reactions that enhance its antimicrobial properties .

Research Findings and Case Studies

Future Directions

While initial findings are promising, further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.

- In Vivo Studies : Evaluating efficacy and safety in animal models to assess therapeutic potential.

- Derivatives Exploration : Investigating modifications of the isoindoline structure to enhance bioactivity and selectivity.

Propriétés

IUPAC Name |

2-(3-piperazin-1-ylpropyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c19-14-12-4-1-2-5-13(12)15(20)18(14)9-3-8-17-10-6-16-7-11-17/h1-2,4-5,16H,3,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHBTIYXNWOQDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.